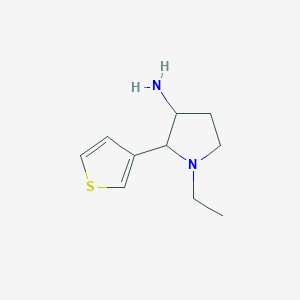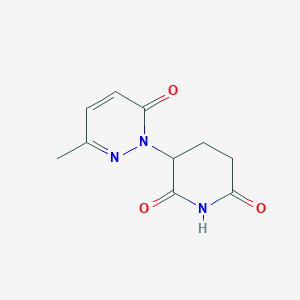![molecular formula C12H22ClNO4 B15313071 Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate is a chemical compound with the molecular formula C12H22ClNO4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a chloromethyl group and a tert-butoxycarbonyl (Boc) protected amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate typically involves the reaction of 2-amino-3-methylpentanoic acid with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Products include substituted amines or thiols.
Hydrolysis: The major product is the free amine.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Applications De Recherche Scientifique
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of peptides and proteins.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate involves its ability to react with nucleophiles due to the presence of the chloromethyl group. The Boc protecting group provides stability to the amino group, allowing for selective reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate
- Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate
- Chloromethyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate
Uniqueness
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate is unique due to its specific structure, which allows for selective reactions and applications in various fields. Its combination of a chloromethyl group and a Boc-protected amino group makes it a versatile compound in organic synthesis and research.
Propriétés
Formule moléculaire |
C12H22ClNO4 |
|---|---|
Poids moléculaire |
279.76 g/mol |
Nom IUPAC |
chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C12H22ClNO4/c1-6-8(2)9(10(15)17-7-13)14-11(16)18-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16) |
Clé InChI |
VRIGUKQJHAWXGW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


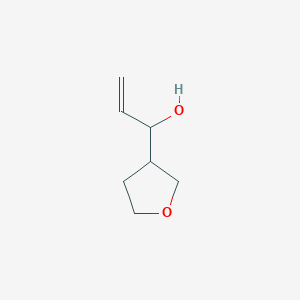

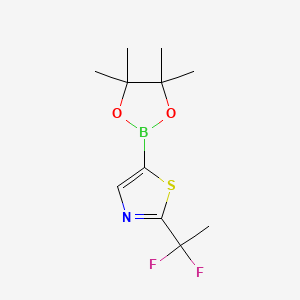
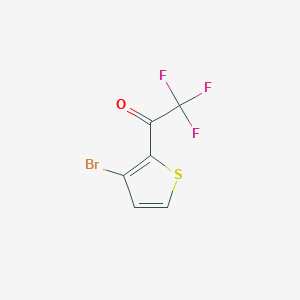
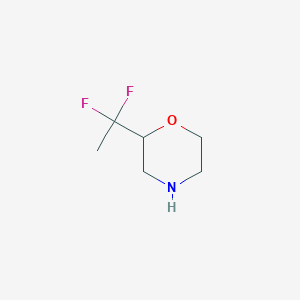
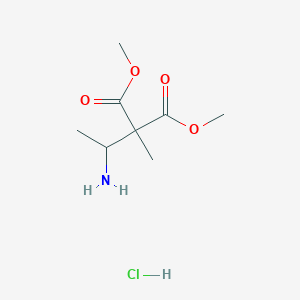


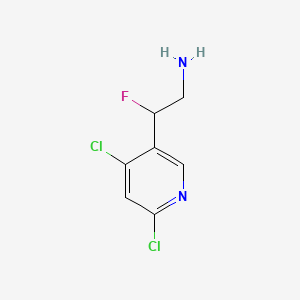
![Lithium(1+)4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B15313055.png)
